2-Methyl-2H-indazole-7-carbonitrile

Nitric Oxide Synthase (NOS) Inhibition Scaffold Hopping Isomeric Purity

The 7-cyano group and 2-methyl substitution define this indazole's unique reactivity. Replacing it with analogs lacking the 7-cyano or 2-methyl group results in different reactivity and unpredictable biological outcomes. This high-purity scaffold is essential for synthesizing PROTACs and exploring kinase or AT1 antagonist SAR studies. Avoid costly rework—procure the exact isomer.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 1159511-51-9
Cat. No. B1387056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-indazole-7-carbonitrile
CAS1159511-51-9
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCN1C=C2C=CC=C(C2=N1)C#N
InChIInChI=1S/C9H7N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,1H3
InChIKeyPFBJGTOYNQTJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-indazole-7-carbonitrile (CAS 1159511-51-9): Sourcing & Selection Guide for a High-Purity Indazole Intermediate


2-Methyl-2H-indazole-7-carbonitrile (CAS 1159511-51-9) is a heterocyclic compound of the indazole family, defined by a fused benzene-pyrazole ring system substituted with a methyl group at the 2-position and a cyano group at the 7-position [1]. Its molecular formula is C9H7N3, and its molecular weight is 157.17 g/mol [2]. This specific substitution pattern establishes its primary role as a versatile synthetic building block and a privileged scaffold in medicinal chemistry, where the cyano group serves as a reactive handle for derivatization and a potential pharmacophore for enzyme interactions .

2-Methyl-2H-indazole-7-carbonitrile Substitution Risks: Why Sourcing a Specified Indazole Isomer Matters


In procurement and research, the simple substitution of 2-Methyl-2H-indazole-7-carbonitrile with a closely related indazole analog—such as a regioisomer or a derivative missing either the methyl or cyano group—is a high-risk decision. This specific isomer has a unique substitution pattern that fundamentally dictates its chemical reactivity and potential biological target engagement. For example, the position of the nitrogen atoms in the indazole ring (1H- vs. 2H-) leads to significant variations in reactivity and biological activity . Replacing this compound with 2-Methyl-2H-indazole (lacking the 7-cyano group) or 2H-indazole-7-carbonitrile (lacking the 2-methyl group) will result in a different chemical entity with unpredictable reactivity, altered binding affinities, and non-comparable performance as a synthetic intermediate [1]. The following evidence guide quantifies, where possible, the specific attributes that differentiate this compound from its closest analogs to support informed selection.

2-Methyl-2H-indazole-7-carbonitrile Differentiation Data: Quantitative Benchmarks vs. Key Analogs


2-Methyl-2H-indazole-7-carbonitrile Isomeric Purity & Vendor Specifications for Procuring a Specific NOS Scaffold

This evidence is derived from a cross-study comparison with the NOS-inhibiting scaffold 1H-indazole-7-carbonitrile. While direct, head-to-head NOS inhibition data for 2-Methyl-2H-indazole-7-carbonitrile is not available, the regioisomer 1H-indazole-7-carbonitrile demonstrates specific, quantifiable activity that informs the utility of the 7-cyanoindazole core. Specifically, 1H-indazole-7-carbonitrile (Compound 6) was found to be equipotent to the well-characterized reference NOS inhibitor, 7-nitro-1H-indazole (Compound 1) [1]. It further demonstrated a preference for inhibiting constitutive NOS over the inducible isoform [1].

Nitric Oxide Synthase (NOS) Inhibition Scaffold Hopping Isomeric Purity

2-Methyl-2H-indazole-7-carbonitrile Purity Profile: A Key Procurement Benchmark

High chemical purity is a non-negotiable requirement for reproducible research and synthesis. This compound is readily available from multiple commercial suppliers with a guaranteed minimum purity specification of 97% . This is a critical quality attribute for a building block intended for multi-step synthetic sequences, as impurities can lead to side reactions, lower yields, and complicate purification [1].

Organic Synthesis Building Block Quality Control

Validated Identity & Traceability of 2-Methyl-2H-indazole-7-carbonitrile via CAS Registry

The compound is uniquely and authoritatively identified by its CAS Registry Number® 1159511-51-9, which provides an unambiguous link to its specific chemical structure and composition [1]. This identifier is essential for accurate procurement, inventory management, and ensuring the reproducibility of experimental results across different research groups and publications.

Chemical Identity Inventory Management Procurement

2-Methyl-2H-indazole-7-carbonitrile Application Scenarios: Where Sourcing This Indazole Delivers Unique Value


Medicinal Chemistry Scaffold Hopping: Exploring 2-Methyl vs. 1H Indazole NOS Pharmacophores

The evidence from the 7-cyanoindazole core's activity in NOS inhibition [1] directly supports its use in scaffold-hopping projects. Researchers can leverage 2-Methyl-2H-indazole-7-carbonitrile to systematically investigate how the 2-methyl substitution pattern, compared to the 1H-tautomer, affects binding affinity and selectivity for NOS isoforms. This allows for the exploration of novel chemical space around a validated pharmacophore, potentially leading to improved selectivity or pharmacokinetic properties. Procurement of this specific isomer is essential for this purpose.

Precision Synthesis of Advanced Intermediates and PROTACs via Cyano Group Derivatization

As highlighted by its function as a building block [1] and its specific classification as a 'Protein Degrader Building Block' [2], this compound is ideally suited for the synthesis of advanced pharmaceutical intermediates. The 7-cyano group is a versatile precursor that can be reduced to an aminomethyl group, hydrolyzed to a carboxylic acid, or converted to a tetrazole. Its high specified purity (≥97%) ensures reliable performance in demanding reactions such as those required to synthesize complex molecules like PROTACs (Proteolysis Targeting Chimeras).

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) with a 2-Methylindazole Core

Indazole scaffolds are known components in the design of kinase inhibitors [1]. While specific quantitative data for this compound in kinase assays is lacking, its structural class positions it as a valuable fragment in FBDD campaigns. 2-Methyl-2H-indazole-7-carbonitrile can serve as a starting point for the development of inhibitors targeting kinases such as TTK, PLK4, or Aurora kinases. Its unique 2-methyl substitution and the presence of a synthetically tractable cyano group provide a distinct vector for fragment elaboration and structure-activity relationship (SAR) studies that is not available in analogs like 2H-indazole-7-carbonitrile.

Angiotensin II Receptor (AT1) Antagonist Fragment Elaboration

An isolated data point indicates that a compound with the identifier ChEMBL:CHEMBL2079788, which shares the 2-Methyl-2H-indazole-7-carbonitrile structure, demonstrates an IC50 of 2.0 nM in an assay measuring inhibitory activity against Angiotensin II receptor, type 1 (AT1) [1]. This suggests a very high level of potency in this specific biological context, identifying 2-Methyl-2H-indazole-7-carbonitrile as a highly potent starting fragment or scaffold for the development of novel AT1 antagonists, which are a major class of antihypertensive drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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